molecular formula C23H29F3O6 B1336108 Fluprostenol CAS No. 40666-16-8

Fluprostenol

Cat. No. B1336108
CAS RN: 40666-16-8
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-QIZQQNKQSA-N
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Description

Fluprostenol is a small molecule that belongs to the class of organic compounds known as prostaglandins and related compounds . These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .


Synthesis Analysis

Fluprostenol can be synthesized from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 .


Molecular Structure Analysis

Fluprostenol has a molecular formula of C23H29F3O6 . Its average mass is 458.468 Da and its monoisotopic mass is 458.191620 Da .


Chemical Reactions Analysis

The synthesis of Fluprostenol involves a series of chemical reactions, including a BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .

Scientific Research Applications

1. Veterinary Applications in Mares

Fluprostenol is used in veterinary medicine, particularly for the treatment of infertility in mares. Clinical trials have shown that fluprostenol is an effective luteolytic agent, triggering estrus in about 80% of treated thoroughbred mares. Its applications include managing various forms of infertility associated with abnormal persistence of luteal function (Cooper, 1976). Additionally, it has been employed to induce labor in late pregnancy in mares, with varying degrees of effectiveness depending on the gestational age (Ousey et al., 1984).

2. Pharmacological Studies

Fluprostenol has been studied for its pharmacokinetics and metabolism. Investigations include developing assays for rapid and sensitive analysis of fluprostenol in animal plasma, which is crucial for understanding its pharmacological profile (Eichhold et al., 2000).

3. Mechanism of Action in Human Cells

Research has delved into the mechanism of action of fluprostenol in human myometrial cells. Studies have shown that fluprostenol activates phospholipase C and causes calcium mobilization, suggesting a complex interaction with cellular signaling pathways (Carrasco et al., 1996).

4. Ophthalmological Research

In ophthalmology, fluprostenol has been studied for its potential in reducing intraocular pressure, a key factor in the management of glaucoma. Its efficacy in this domain is attributed to interactions with endothelin-induced contractility of the trabecular meshwork (Thieme et al., 2006).

5. Cosmetic Applications

Fluprostenol is also investigated for cosmetic applications, particularly for eyelash growth. Studies have shown its potential in stimulating the growth, thickening, and darkening of eyelashes (Caruso & Pacente, 2018).

Safety And Hazards

Fluprostenol is highly flammable and can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The development of efficient and stereoselective synthesis of prostaglandins, including Fluprostenol, is of utmost importance due to their valuable medicinal applications and unique chemical structures . The use of biocatalysis in the construction of complex molecules showcases great potential .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-QIZQQNKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55028-71-2 (mono-hydrochloride salt)
Record name Fluprostenol [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7046122
Record name (±)-Fluprostenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluprostenol

CAS RN

40666-16-8, 54276-17-4
Record name Fluprostenol [INN:BAN]
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Record name Fluprostenol, (+)-
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Record name Fluprostenol
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Record name Fluprostenol
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Record name 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
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Record name FLUPROSTENOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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